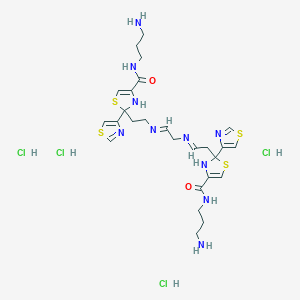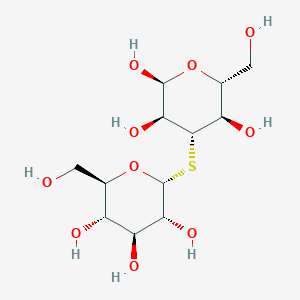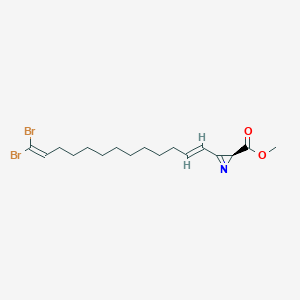
alpha-D-Glucopyranosylallylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-glucopyranosylallylamine is a compound that is synthesized from glucose and allylamine. It is a derivative of glucosamine and has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of alpha-D-glucopyranosylallylamine is not fully understood. It is believed to work by inhibiting the production of inflammatory cytokines and regulating glucose metabolism.
Biochemical and Physiological Effects:
Alpha-D-glucopyranosylallylamine has been shown to have anti-inflammatory properties and regulate glucose metabolism. It has also been shown to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-D-glucopyranosylallylamine in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on alpha-D-glucopyranosylallylamine. One area of research could be to further study its anti-inflammatory properties and potential use in treating inflammatory diseases. Another area of research could be to study its potential use in regulating glucose metabolism in diabetes patients. Additionally, more research could be done to better understand its mechanism of action and how it interacts with other compounds in the body.
Métodos De Síntesis
Alpha-D-glucopyranosylallylamine is synthesized by reacting glucose with allylamine in the presence of a catalyst. The reaction produces alpha-D-glucopyranosylallylamine and water. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
Alpha-D-glucopyranosylallylamine has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. It has also been studied for its potential use in treating diabetes, as it has been shown to regulate glucose metabolism.
Propiedades
Número CAS |
178738-66-4 |
|---|---|
Nombre del producto |
alpha-D-Glucopyranosylallylamine |
Fórmula molecular |
C9H17NO5 |
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H17NO5/c1-2-3-10-9-8(14)7(13)6(12)5(4-11)15-9/h2,5-14H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1 |
Clave InChI |
HYHFUUJWYZCDBC-ZEBDFXRSSA-N |
SMILES isomérico |
C=CCN[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=CCNC1C(C(C(C(O1)CO)O)O)O |
SMILES canónico |
C=CCNC1C(C(C(C(O1)CO)O)O)O |
Sinónimos |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-tri ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)



![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)





![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

